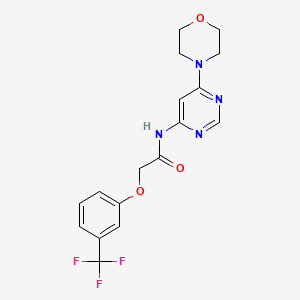
N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide, also known as MPT0B390, is a small molecule inhibitor that has been the subject of scientific research in recent years. This compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
科学的研究の応用
Antimicrobial Activity : A study by Kanagarajan, Thanusu, & Gopalakrishnan (2010) synthesized and evaluated biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides for their in vitro antibacterial and antifungal activities. Some compounds, including similar derivatives, showed excellent antibacterial activity against various bacterial strains and inhibition against specific fungal strains.
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents, particularly against Candida and Aspergillus species. They reported the improvement of plasmatic stability while maintaining in vitro antifungal activity through structural modification.
PI3K-AKT-mTOR Pathway Inhibitors : Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, demonstrating its application in potent, selective dual inhibitors of mTORC1 and mTORC2, which are important in the PI3K-AKT-mTOR pathway related to cancer treatment. This study highlights the role of morpholine derivatives in kinase inhibition, a crucial aspect of cancer therapy research Hobbs et al., 2019.
Synthesis and Characterization : Several studies have focused on the synthesis and characterization of N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide derivatives. For instance, Kanagarajan, Thanusu, & Gopalakrishnan (2010) detailed the synthesis and spectral characterization of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, providing foundational information for further applications in medicinal chemistry Kanagarajan, Thanusu, & Gopalakrishnan, 2010.
特性
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)12-2-1-3-13(8-12)27-10-16(25)23-14-9-15(22-11-21-14)24-4-6-26-7-5-24/h1-3,8-9,11H,4-7,10H2,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEBORJEFXRDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholinopyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B2675314.png)
![2-(2-methoxyphenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2675316.png)
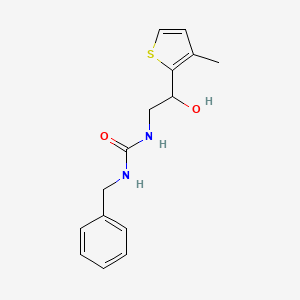
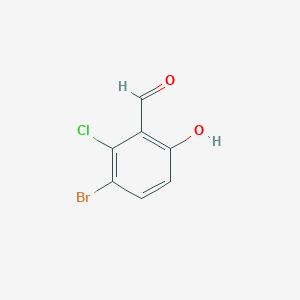

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
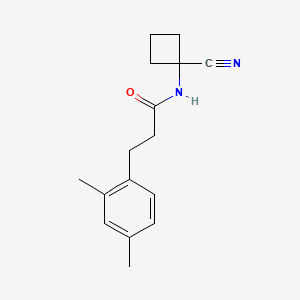

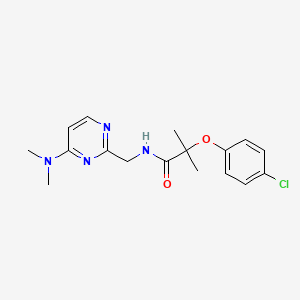
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2675328.png)


![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)
